molecular formula C17H19NO2S B4611461 N-[2-(4-methylphenoxy)ethyl]-2-(methylsulfanyl)benzamide

N-[2-(4-methylphenoxy)ethyl]-2-(methylsulfanyl)benzamide

Cat. No.: B4611461
M. Wt: 301.4 g/mol
InChI Key: RDVIVWNWAVVBGT-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenoxy)ethyl]-2-(methylsulfanyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, which is substituted with a 4-methylphenoxyethyl group and a methylsulfanyl group

Properties

IUPAC Name

N-[2-(4-methylphenoxy)ethyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-13-7-9-14(10-8-13)20-12-11-18-17(19)15-5-3-4-6-16(15)21-2/h3-10H,11-12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVIVWNWAVVBGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenoxy)ethyl]-2-(methylsulfanyl)benzamide typically involves the following steps:

    Formation of 4-methylphenoxyethylamine: This intermediate can be synthesized by reacting 4-methylphenol with ethylene oxide in the presence of a base to form 4-methylphenoxyethanol, which is then converted to 4-methylphenoxyethylamine using ammonia or an amine.

    Formation of 2-(methylsulfanyl)benzoic acid: This intermediate can be synthesized by reacting 2-bromobenzoic acid with methylthiolate in the presence of a base.

    Coupling Reaction: The final step involves coupling 4-methylphenoxyethylamine with 2-(methylsulfanyl)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylphenoxy)ethyl]-2-(methylsulfanyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Sodium hydride, dimethylformamide as solvent.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

N-[2-(4-methylphenoxy)ethyl]-2-(methylsulfanyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenoxy)ethyl]-2-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-methoxyphenoxy)ethyl]-2-(methylsulfanyl)benzamide: Similar structure but with a methoxy group instead of a methyl group.

    N-[2-(4-methylphenoxy)ethyl]-2-(ethylsulfanyl)benzamide: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.

    N-[2-(4-methylphenoxy)ethyl]-2-(methylsulfonyl)benzamide: Similar structure but with a sulfonyl group instead of a sulfanyl group.

Uniqueness

N-[2-(4-methylphenoxy)ethyl]-2-(methylsulfanyl)benzamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both the phenoxyethyl and methylsulfanyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-methylphenoxy)ethyl]-2-(methylsulfanyl)benzamide
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N-[2-(4-methylphenoxy)ethyl]-2-(methylsulfanyl)benzamide

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